N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3-methyl-1,2-oxazole-5-carboxamide
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Overview
Description
“N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3-methyl-1,2-oxazole-5-carboxamide” is a chemical compound with the molecular formula C20H18N4OS3 . It is part of a collection of rare and unique chemicals provided by Sigma-Aldrich .
Molecular Structure Analysis
The molecular structure of this compound includes several chemical groups, including a cyano group, a thiophene ring, and an oxazole ring . The InChI string representation of its structure isInChI=1S/C20H18N4OS3/c1-12-11-24-20(27-12)25-19(26)14-9-10-15(28-14)13-7-8-16(22)29-17(13)21/h9-11H,1H3,(H,25,26)
.
Scientific Research Applications
Synthesis of Novel Compounds
- Heterocyclic Synthesis with Thiophene-2-Carboxamide : A study explored the synthesis of new antibiotic and antibacterial drugs through heterocyclic synthesis involving thiophene-2-carboxamide derivatives. The research aimed at developing new compounds with potential biological activities against Gram-positive and Gram-negative bacteria, highlighting the importance of thiophene derivatives in medicinal chemistry (G. Ahmed, 2007).
Antimicrobial Activities
- Synthesis and Antimicrobial Activities of Tetrahydrobenzothiophenes : This study reported on the synthesis of tetrahydrobenzothiophene derivatives and their evaluation for antimicrobial activities. The compounds showed significant activities against various bacterial and fungal strains, demonstrating the therapeutic potential of such molecules (M. Babu et al., 2012).
- Antimicrobial Quinazolinone and Thiazolidinone Derivatives : Research into N-substituted carboxamides revealed their in vitro antibacterial and antifungal properties. The study underscores the role of these compounds in developing new antimicrobial agents (N. Desai et al., 2011).
Novel Synthesis and Antitumor Evaluation
- Polyfunctionally Substituted Heterocyclic Compounds : A novel synthesis approach was used to create polyfunctionally substituted heterocyclic compounds derived from 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide. These compounds were evaluated for their antitumor activities, demonstrating significant inhibitory effects on various cancer cell lines. The study highlights the potential of these derivatives in cancer therapy (H. Shams et al., 2010).
Design and Synthesis of Antimicrobial Dyes
- Antimicrobial Dyes Based on Benzo[b]thiophene Systems : Research focused on designing and synthesizing novel antimicrobial dyes and their precursors based on 2-N-acylamino-4,5,6,7-tetrahydro-benzo[b]thiophene systems. These compounds exhibited significant antibacterial and antifungal activities, indicating their potential use in dyeing and/or textile finishing with added antimicrobial properties (H. Shams et al., 2011).
Mechanism of Action
Target of Action
The primary target of this compound is the UDP-N-acetylmuramoyl-tripeptide–D-alanyl-D-alanine ligase . This enzyme plays a crucial role in cell wall formation, specifically in the synthesis of UDP-N-acetylmuramoyl-pentapeptide, the precursor of murein .
Mode of Action
The compound interacts with its target enzyme, inhibiting its function . This results in the disruption of cell wall synthesis, as the production of the murein precursor is halted
Biochemical Pathways
The inhibition of the target enzyme disrupts the biochemical pathway responsible for cell wall formation . This leads to a downstream effect of preventing the formation of murein, an essential component of the bacterial cell wall . The disruption of this pathway can lead to cell lysis and death, particularly in bacteria.
Result of Action
The primary molecular effect of the compound’s action is the inhibition of the target enzyme, leading to the disruption of cell wall synthesis . On a cellular level, this can result in cell lysis and death, particularly in bacteria. The exact cellular effects can vary depending on the specific organism and environmental conditions.
Properties
IUPAC Name |
N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3-methyl-1,2-oxazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O2S/c1-7-5-10(18-16-7)12(17)15-13-9(6-14)8-3-2-4-11(8)19-13/h5H,2-4H2,1H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUZSFUTYZKCNQC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)C(=O)NC2=C(C3=C(S2)CCC3)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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